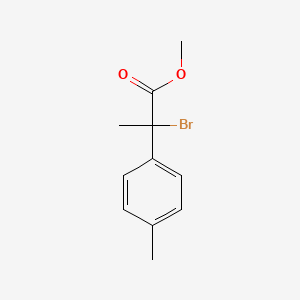

Methyl 2-bromo-2-(p-tolyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-bromo-2-(p-tolyl)propanoate is an organic compound with the molecular formula C11H13BrO2. It is a brominated ester derivative of propanoic acid, featuring a methyl group and a p-tolyl group attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(p-tolyl)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(p-tolyl)propanoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(p-tolyl)propanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed

Nucleophilic Substitution: Formation of methyl 2-hydroxy-2-(p-tolyl)propanoate or other substituted derivatives.

Elimination: Formation of alkenes such as 2-(p-tolyl)propene.

Reduction: Formation of methyl 2-bromo-2-(p-tolyl)propanol.

Scientific Research Applications

Methyl 2-bromo-2-(p-tolyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(p-tolyl)propanoate involves its reactivity as a brominated ester. The bromine atom is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the bromine atom is replaced by other functional groups. The ester group can also participate in hydrolysis or reduction reactions, further expanding the compound’s utility in chemical synthesis.

Comparison with Similar Compounds

Methyl 2-bromo-2-(p-tolyl)propanoate can be compared with other brominated esters and related compounds:

Methyl 2-bromopropionate: Similar in structure but lacks the p-tolyl group, resulting in different reactivity and applications.

Ethyl 2-bromo-2-(p-tolyl)propanoate: An ethyl ester analog with slightly different physical properties and reactivity.

2-Bromo-2-methylpropanoic acid: A carboxylic acid derivative with different solubility and reactivity profiles.

The uniqueness of this compound lies in its combination of a brominated ester with a p-tolyl group, providing a distinct set of chemical properties and reactivity patterns that are valuable in various research and industrial applications.

Biological Activity

Methyl 2-bromo-2-(p-tolyl)propanoate is a brominated organic compound that has garnered interest for its potential biological activities. This article reviews the biochemical properties, mechanisms of action, and relevant research findings related to this compound, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula C11H13BrO2. The presence of a bromine atom and a p-tolyl group significantly influences its reactivity and biological interactions. The compound can participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily involves its interaction with specific biomolecules. As an electrophile, it can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to enzyme inhibition or activation, depending on the target molecule.

Key Mechanisms Include:

- Enzyme Inhibition : The compound can inhibit enzymes such as cytochrome P450, affecting metabolic pathways and cellular functions.

- Gene Expression Modulation : By interacting with transcription factors, it may alter gene expression patterns, influencing cellular responses to various stimuli.

Research has shown that this compound exhibits significant biochemical properties:

- Cellular Effects : It influences cell signaling pathways and can alter cellular metabolism. Studies indicate that it may inhibit kinase activities, leading to changes in phosphorylation states of signaling proteins.

- Metabolic Pathways : The compound is metabolized through pathways involving cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Activity : A study assessed the compound's efficacy against various bacteria and fungi. Results indicated selective antimicrobial activity without significant toxicity to host cells .

- Toxicological Assessment : In animal models, dosage-dependent effects were observed. Lower doses exhibited minimal toxicity, while higher doses resulted in adverse effects such as enzyme inhibition and metabolic disruption.

- Cell Viability Studies : Research involving human cell lines demonstrated that the compound did not adversely affect cell viability at therapeutic concentrations, suggesting potential for further pharmacological applications .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Significant inhibition of cytochrome P450 |

| Gene Expression | Modulation of transcription factor activity |

| Antimicrobial | Selective against Gram-positive and Gram-negative bacteria |

| Toxicity | Dose-dependent effects noted in animal models |

Properties

CAS No. |

1399661-55-2 |

|---|---|

Molecular Formula |

C11H13BrO2 |

Molecular Weight |

257.12 g/mol |

IUPAC Name |

methyl 2-bromo-2-(4-methylphenyl)propanoate |

InChI |

InChI=1S/C11H13BrO2/c1-8-4-6-9(7-5-8)11(2,12)10(13)14-3/h4-7H,1-3H3 |

InChI Key |

WYGWEOXHPWQCOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C(=O)OC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.